molecular formula C9H14N2 B11770166 4-(tert-Butyl)-2-methylpyrimidine

4-(tert-Butyl)-2-methylpyrimidine

Cat. No.: B11770166
M. Wt: 150.22 g/mol
InChI Key: GFHOPICCJIELSI-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The tert-butyl group and the methyl group attached to the pyrimidine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-methylpyrimidine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of 2-methylpyrimidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the pyrimidine ring, offering advantages such as better control over reaction conditions, reduced reaction times, and improved safety .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed

Scientific Research Applications

4-(tert-Butyl)-2-methylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites, thereby modulating their activity. The tert-butyl and methyl groups influence the compound’s binding affinity and specificity towards different enzymes and receptors. Pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenol
  • 4-tert-Butylcatechol
  • tert-Butyl alcohol
  • 4-tert-Butylbenzoic acid

Uniqueness

4-(tert-Butyl)-2-methylpyrimidine stands out due to its unique combination of the tert-butyl and methyl groups attached to the pyrimidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 4-tert-Butylphenol and 4-tert-Butylcatechol are primarily used as antioxidants and stabilizers, this compound finds applications in medicinal chemistry and biochemical research .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-tert-butyl-2-methylpyrimidine

InChI

InChI=1S/C9H14N2/c1-7-10-6-5-8(11-7)9(2,3)4/h5-6H,1-4H3

InChI Key

GFHOPICCJIELSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C(C)(C)C

Origin of Product

United States

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